![molecular formula C19H25NO2 B3149183 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine CAS No. 66742-41-4](/img/structure/B3149183.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine
Overview
Description
“{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine” is a chemical compound with the molecular formula C19H25NO2 . It is a derivative of amine, which is a functional group that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine” can be achieved through various methods. One common method is the nucleophilic substitution reaction between an alkyl halide and the nucleophilic azide anion (N3-) to produce an alkyl azide . Another method involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .Chemical Reactions Analysis
Reactions at the benzylic position are very important for the synthesis of compounds like “{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine”. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Scientific Research Applications
1. Environmental Impact and Analytical Techniques
Research on similar compounds, such as synthetic phenolic antioxidants, examines their environmental occurrence, fate, and toxicity. These studies underscore the importance of developing novel compounds with reduced environmental impact and enhanced biodegradability. The analytical methodologies for detecting such compounds in environmental matrices highlight the need for sensitive and selective detection techniques, potentially applicable for monitoring environmental dispersion and transformation products of the target compound (Liu & Mabury, 2020).
2. Pharmacological Research
The development of dopamine D2 receptor ligands showcases the relevance of chemical structures similar to {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine in neuropsychiatric disorder treatments. Such research provides insights into the compound's potential applications in developing therapeutic agents for schizophrenia, Parkinson's disease, depression, and anxiety. The role of the chemical structure in binding affinity and activity could guide the synthesis of novel pharmacological agents (Jůza et al., 2022).
3. Bioactive Compound Synthesis
The synthesis of bioactive compounds, such as benzoxazoles, highlights the importance of chemical scaffolds related to the target compound in medicinal chemistry. Microwave-assisted synthesis has emerged as a technique to enhance the efficiency and diversity of such compounds, indicating potential methodologies for synthesizing and modifying {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine to explore its bioactive properties (Özil & Menteşe, 2020).
4. Analytical Methods for Carcinogens
The analysis of carcinogens and their metabolites, especially those structurally related to aromatic amines, is crucial for understanding the biological effects and exposure risks of chemical compounds. Techniques involving chromatography and mass spectrometry could be applied to study the metabolism, distribution, and potential carcinogenicity of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine (Teunissen et al., 2010).
properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-15(2)20-13-17-10-11-18(19(12-17)21-3)22-14-16-8-6-5-7-9-16/h5-12,15,20H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLESBERPXART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




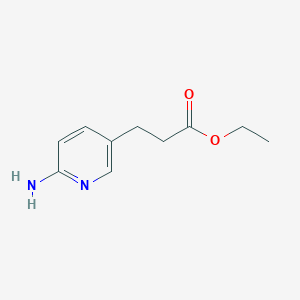

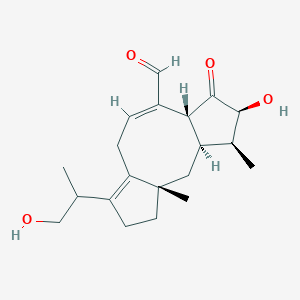
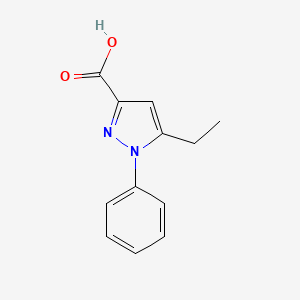
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![N-[4-(benzyloxy)benzyl]-N-butylamine](/img/structure/B3149167.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)

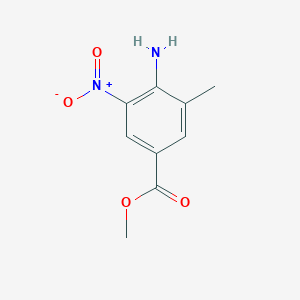

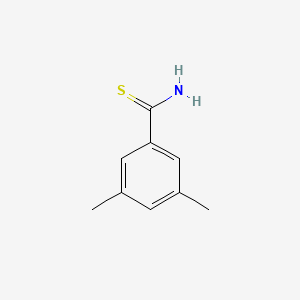
![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)